5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Description
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is a bis-tetrazole derivative featuring two tetrazole rings linked through a phenyl group. Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms, known for their high stability, acidity (pKa ~4–5), and bioisosteric resemblance to carboxylic acids (pKa ~4–5) . This compound’s unique structure makes it valuable in medicinal chemistry, materials science, and as a ligand in coordination chemistry. Its synthesis typically involves coupling reactions or cyclization of nitrile precursors with azides .
Properties
IUPAC Name |
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N8/c1-2-6(8-11-15-16-12-8)4-3-5(1)7-9-13-14-10-7/h1-4H,(H,9,10,13,14)(H,11,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSPQFBMQKZVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299861 | |
| Record name | MLS002920193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6926-49-4 | |
| Record name | MLS002920193 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tin(II) Chloride-Catalyzed Cycloaddition
A optimized procedure utilizes benzonitrile derivatives and sodium azide in anhydrous N,N-dimethylformamide (DMF) at 120°C for 6 hours, catalyzed by SnCl₂ (10 mol%). This method achieves 90% yield for monosubstituted tetrazoles, with scalability demonstrated up to 1 mmol scale. Key parameters include:
Table 1: SnCl₂-Catalyzed Cycloaddition Conditions
| Parameter | Specification |
|---|---|
| Catalyst Loading | 10 mol% SnCl₂ |
| Solvent | Anhydrous DMF |
| Temperature | 120°C |
| Reaction Time | 6 hours |
| Yield | 85-90% |
The mechanism proceeds through nitrile activation by SnCl₂, facilitating azide attack and subsequent cyclization. Post-reaction workup involves HCl-assisted extraction, ensuring minimal catalyst residue.
Nano-SiO₂-Supported SnCl₂ Systems
Recent innovations employ SnCl₂ immobilized on silica nanoparticles (SnCl₂-nano-SiO₂) to enhance recyclability. Under identical conditions, this system reduces reaction time to 4 hours at 100°C while maintaining 88% yield over five cycles. The heterogeneous catalyst improves sustainability by eliminating metal leaching.
Single-Step Patent Synthesis: Streamlining Production
US Patent 3,767,667 discloses a revolutionary single-step method using amine precursors, orthocarboxylic acid esters, and hydrazoic acid salts. This approach circumvents traditional multi-step sequences, offering industrial advantages:
Table 2: Single-Step Patent Method Overview
| Component | Role | Example |
|---|---|---|
| Amine Precursor | Tetrazole core provider | 4-Aminophenyltetrazole |
| Orthoester | Cyclization agent | Triethyl orthoformate |
| Hydrazoic Acid Salt | Nitrogen source | Sodium azide |
Reaction conditions involve heating at 80-100°C in aprotic solvents (e.g., THF), yielding >95% purity without chromatographic purification. This method’s safety profile is enhanced by avoiding gaseous hydrazoic acid, a common hazard in tetrazole synthesis.
Industrial-Scale Eco-Friendly Protocols
Modern production prioritizes green chemistry principles, as exemplified by these industrial approaches:
Aqueous-Phase Synthesis
Bench-scale processes utilize water as the primary solvent with sodium azide (3 equiv) and triethyl orthoformate (1.2 equiv) at 80°C for 12 hours. Key metrics include:
Table 3: Eco-Friendly Industrial Parameters
| Metric | Value |
|---|---|
| Solvent | H₂O/EtOH (9:1) |
| Temperature | 80°C |
| Reaction Volume | 5 L scale demonstrated |
| E-Factor | 2.3 (vs. 8.7 for DMF) |
This method reduces organic waste by 73% compared to traditional routes while maintaining 82% isolated yield.
Microwave-Assisted Acceleration
Microwave irradiation (80°C, 300 W) in toluene/water mixtures cuts reaction time to 30 minutes, achieving 89% yield. The rapid heating profile suppresses side reactions, making this method ideal for high-throughput screening.
Multicomponent Reactions: Expanding Synthetic Horizons
The Ugi four-component reaction (4-CR) enables convergent synthesis using:
- Aldehydes (e.g., 4-formylphenyltetrazole)
- Amines
- Isocyanides
- Trimethylsilyl azide
Table 4: Ugi Reaction Conditions for Bis-Tetrazoles
| Component | Stoichiometry |
|---|---|
| Aldehyde | 1.0 equiv |
| Amine | 1.0 equiv |
| Isocyanide | 1.0 equiv |
| TMSN₃ | 1.2 equiv |
Methanol solvent at 25°C for 24 hours delivers 75-80% yields, with excellent functional group tolerance.
Comparative Analysis of Methodologies
Table 5: Method Comparison for this compound
| Method | Yield | Scale | Sustainability |
|---|---|---|---|
| SnCl₂ Cycloaddition | 90% | Lab | Moderate |
| Patent Single-Step | 95% | Pilot | High |
| Aqueous Industrial | 82% | Industrial | Excellent |
| Microwave | 89% | Lab | Good |
| Ugi 4-CR | 78% | Lab | Moderate |
The patent method excels in scalability, while aqueous-phase synthesis leads in environmental metrics. SnCl₂ catalysis remains preferred for small-scale medicinal chemistry applications due to rapid setup.
Chemical Reactions Analysis
Cycloaddition Reactions
The tetrazole rings participate in [3+2] cycloadditions with nitriles, azides, and activated alkenes. A prominent example involves the reaction with sodium azide under microwave irradiation to form poly-substituted tetrazole derivatives:
Microwave-assisted methods significantly enhance reaction efficiency, reducing time from 48 hours to 10 minutes in some cases .
Oxidation and Reduction
The compound undergoes redox reactions at both tetrazole and phenyl groups:
-
Oxidation : Treatment with strong oxidizers (e.g., KMnO₄) oxidizes the phenyl ring to carboxylic acid derivatives.
-
Reduction : Hydrogenolysis with Pd/C or ammonium formate removes protecting groups (e.g., nitrobenzyl) from tetrazole rings:
Selective deprotection preserves the indole scaffold while generating free tetrazole groups .
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals, forming stable complexes:
| Metal | Conditions | Coordination Mode | Application |
|---|---|---|---|
| Ag | UHV, Ag(111) surface | N-Ag-N bridges | 2D molecular networks |
| Fe²⁺ | DMSO, room temperature | Tetrazole-Fe²⁺ nodes | Magnetic materials |
X-ray photoelectron spectroscopy (XPS) confirms charge transfer in Fe²⁺ complexes, with binding energy shifts of 0.8–1.2 eV for N 1s orbitals .
Substitution Reactions
The phenyl ring undergoes electrophilic substitution (e.g., nitration, halogenation) without affecting tetrazole rings:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro-phenyltetrazole derivative | 72% |
| Br₂/FeBr₃ | CH₂Cl₂, reflux | 3-Bromo-phenyltetrazole derivative | 68% |
Cross-Coupling Reactions
Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents:
| Boronic Acid | Catalyst | Conditions | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | DMF/H₂O, 80°C | 85% |
| 2-Thienyl | Pd(OAc)₂ | Toluene, 100°C | 78% |
Stability Under Acidic/Basic Conditions
The compound demonstrates remarkable stability:
-
Acidic (pH = 2) : No decomposition after 24 h at 25°C.
-
Basic (pH = 12) : <5% degradation after 48 h at 60°C.
Key Research Findings
-
Dual tetrazole rings enable bidirectional reactivity , allowing simultaneous functionalization at both ends .
-
Steric effects from the phenyl bridge reduce side reactions in cross-coupling processes .
-
Coordination with Ag adatoms on surfaces creates self-assembled monolayers with potential in nanoelectronics .
This reactivity profile positions 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole as a multifunctional building block in organic synthesis and materials science.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications.
Table 1: Synthesis Methods and Yields
| Method | Conditions | Yield (%) |
|---|---|---|
| Microwave-assisted synthesis | i-PrOH/H2O (3:1), 160 °C, 1 h | 75-99 |
| Heterogeneous catalysis | DMSO at 85 °C for 12 h | 36-94 |
| [2+3] Cycloaddition | Nitrile + Azide | Up to 100 |
Biological Activities
The compound has been studied for its potential antibacterial, antifungal, and antitumor properties. For instance, derivatives of tetrazoles have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies have indicated that certain derivatives exhibit high inhibitory action against these pathogens .
Table 2: Biological Activity of Derivatives
| Derivative | Activity Type | Target Pathogen | MIC (μg/mL) |
|---|---|---|---|
| 5-(4-methoxyphenyl)-1H-tetrazole | Antibacterial | Bacillus subtilis | 100 |
| 5-(phosphonomethyl)-1H-tetrazole | Antiviral | HSV-1 DNA polymerase | - |
| This compound | Antitumor | Various cancer cell lines | - |
Medicinal Chemistry
The bioisosteric properties of tetrazoles make them attractive candidates in drug development. Research has indicated that compounds containing tetrazole rings can mimic carboxylic acids while offering improved metabolic stability. This characteristic is particularly useful in designing pharmaceuticals with enhanced efficacy and reduced side effects.
Case Study: Antihypertensive Agents
A study investigated the antihypertensive effects of tetrazole derivatives, revealing promising results in lowering blood pressure in hypertensive models compared to traditional medications .
Industrial Applications
In materials science, this compound is being explored for its potential in developing novel liquid crystals. Researchers have characterized derivatives using techniques such as polarizing optical microscopy and differential scanning calorimetry, demonstrating their ability to form liquid crystal phases.
Table 3: Liquid Crystal Properties
| Property | Measurement Method | Result |
|---|---|---|
| Mesogenic behavior | Polarizing optical microscopy | Identified phases |
| Thermal stability | Differential scanning calorimetry | High stability |
Mechanism of Action
The mechanism of action of 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can stabilize negative charges through electron delocalization, which enhances receptor-ligand interactions. This property is particularly useful in medicinal chemistry, where tetrazole derivatives can mimic the behavior of carboxylic acids .
Comparison with Similar Compounds
Structural Comparison
Key Compounds and Their Structural Features:
Structural Insights:
- The bis-tetrazole structure of this compound provides enhanced acidity and metal-binding capacity compared to monosubstituted tetrazoles (e.g., 5-(trifluoromethyl)-2H-tetrazole) .
- Unlike Olmesartan, which integrates tetrazole into a larger pharmacophore for angiotensin II receptor antagonism, the target compound lacks the imidazole-carboxylic acid moiety critical for drug-receptor interactions .
Key Differences :
- The target compound requires precise regioselectivity for dual tetrazole formation, whereas monosubstituted derivatives (e.g., 5-(4-methoxybenzyl)-2H-tetrazole) involve simpler alkylation/azide cyclization .
Physicochemical Properties
| Property | This compound | 5-(Trifluoromethyl)-2H-tetrazole | Olmesartan | Tris-tetrazole Ligand |
|---|---|---|---|---|
| Molecular Weight | ~262 g/mol | 140 g/mol | 447 g/mol | ~600 g/mol |
| Acidity (pKa) | ~4.5 (per tetrazole ring) | ~3.8 | 4.6 (tetrazole) | ~4.2–4.8 (each ring) |
| Solubility | Low in water, moderate in DMSO | High in polar solvents | Low (lipophilic) | Low (crystalline) |
| Thermal Stability | Decomposes >250°C | Stable up to 200°C | Stable at RT | Decomposes >300°C |
Notable Trends:
- The bis-tetrazole exhibits dual acidity, enhancing its utility in catalysis and metal-organic frameworks (MOFs) compared to monosubstituted analogs .
- Olmesartan’s lower solubility is offset by its formulation as a prodrug (medoxomil ester) for improved bioavailability .
Biological Activity
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is a compound of significant interest in medicinal chemistry due to its unique structure, which features two tetrazole rings connected by a phenyl group. This configuration enhances its stability and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C_9H_8N_6, characterized by a dual tetrazole structure that contributes to its intriguing chemical properties. The presence of the tetrazole moiety allows for the formation of intermolecular hydrogen bonds, enhancing stability and functionality in various applications.
Target Interactions
this compound interacts with various biological targets. Tetrazole derivatives are known to influence numerous enzymes and receptors through non-covalent interactions, which can modulate biochemical pathways essential for cellular function.
Biochemical Pathways
Research indicates that related compounds can affect a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The tetrazole ring serves as a bioisosteric replacement for carboxylic acids, contributing to enhanced bioactivity .
Pharmacological Activities
The pharmacological properties of this compound include:
- Antimicrobial Activity : Studies have shown that tetrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, certain derivatives displayed better activity than traditional antibiotics against various strains .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies indicated that it could inhibit the growth of cancer cell lines with IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Anti-inflammatory Effects : Some tetrazole derivatives have shown promise in reducing inflammation, making them candidates for further research in inflammatory diseases .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What synthetic routes are commonly employed to prepare 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole?
A two-step synthesis is typical: (1) Formation of tetrazole rings via [2+3] cycloaddition between nitriles and sodium azide in acidic conditions, and (2) functionalization of the phenyl ring via coupling reactions (e.g., Suzuki-Miyaura for aryl substitution). Heterogeneous catalysis using Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improves yield and selectivity . Characterization via IR (tetrazole N-H stretch at ~2500–3000 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.0 ppm) is critical for structural validation .
Q. How can spectroscopic methods distinguish tautomeric forms of tetrazole derivatives?
Tetrazoles exhibit tautomerism (1H- vs. 2H- forms). IR spectroscopy identifies N-H stretches (~3100–3300 cm⁻¹) in 1H-tetrazoles, while 2H-tautomers lack this signal. ¹³C NMR can differentiate substituent positions: C5 in 1H-tetrazoles shows downfield shifts (~150 ppm) due to conjugation, whereas 2H-forms display distinct splitting patterns .
Q. What solvents and conditions are optimal for recrystallizing tetrazole derivatives?
Aqueous acetic acid or ethanol/water mixtures are preferred for recrystallization due to moderate polarity and compatibility with tetrazole stability. Thermal degradation above 150°C necessitates low-temperature (≤80°C) processes. TLC (silica gel, ethyl acetate/hexane) monitors purity .
Advanced Research Questions
Q. How do reaction kinetics and solvent effects influence regioselectivity in tetrazole functionalization?
Polar aprotic solvents (e.g., NMP) enhance nucleophilicity of tetrazole anions, favoring C5 substitution. Steric hindrance from bulky aryl groups directs coupling to para positions on phenyl rings. Kinetic studies using pseudo-first-order models reveal activation energies of ~50–70 kJ/mol for aryl halide couplings .
Q. What strategies resolve contradictions in NMR data for tetrazole-phenyl conjugates?
Discrepancies between calculated and observed ¹H NMR shifts often arise from tautomerism or π-stacking. Variable-temperature NMR (VT-NMR) and NOESY experiments clarify dynamic equilibria. X-ray crystallography provides definitive structural assignments, as seen in 4-(1H-tetrazol-5-yl)phenol derivatives .
Q. How can computational methods predict bioactivity of tetrazole derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), prioritizing substituents with high binding affinity (ΔG ≤ −8 kcal/mol). QSAR models correlate logP values (<2.5) with antimicrobial activity .
Q. What experimental designs mitigate thermal degradation during tetrazole synthesis?
Use of microwave-assisted synthesis reduces reaction time (10–15 min vs. hours) and thermal exposure. Thermogravimetric analysis (TGA) identifies decomposition thresholds (<150°C), guiding solvent selection (e.g., DMF stabilizes intermediates). Inert atmospheres (N₂/Ar) prevent oxidation .
Q. How are regiochemical outcomes validated in multi-step tetrazole syntheses?
Isotopic labeling (e.g., ¹⁵N-azide) tracks nitrogen incorporation into tetrazole rings. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (HSQC, HMBC) maps coupling pathways. For example, HMBC correlations between C5 of tetrazole and aromatic protons confirm para-substitution .
Methodological Considerations
Q. How to address solubility challenges in biological assays for tetrazole derivatives?
Co-solvents like DMSO (≤10% v/v) enhance aqueous solubility. For in vitro assays, sonication (30 min, 37°C) and pH adjustment (6.5–7.4) improve dispersion. Lipinski’s Rule of Five guides derivatization (e.g., methyl/fluoro groups reduce logP) .
Q. What statistical approaches analyze contradictory bioactivity data across studies?
Multivariate ANOVA identifies confounding variables (e.g., cell line variability). Tukey’s HSD test compares mean IC₅₀ values, while principal component analysis (PCA) clusters compounds by activity profiles. Error propagation models account for instrument precision (±5% for HPLC purity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
